4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol
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Overview
Description
4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol is an organic compound with the molecular formula C9H13NO3. It is known for its significant role in various chemical and biological processes. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenol ring, making it a versatile molecule in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Addition of the hydroxyl group using an oxidizing agent.
Methoxylation: Introduction of the methoxy group via methylation.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. This often involves:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Controlled temperature and pressure to ensure optimal reaction conditions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include quinones, primary amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-amino-2-hydroxyethyl)phenol hydrochloride
- 4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol
Uniqueness
4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
35778-41-7 |
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Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
YNYAYWLBAHXHLL-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H](CN)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O |
Origin of Product |
United States |
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